molecular formula C8H18N2O B2947347 (2S)-1-(piperazin-1-yl)butan-2-ol CAS No. 1841099-42-0

(2S)-1-(piperazin-1-yl)butan-2-ol

Cat. No.: B2947347
CAS No.: 1841099-42-0
M. Wt: 158.245
InChI Key: QFHKAHRMNXZOAS-QMMMGPOBSA-N
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Description

(2S)-1-(piperazin-1-yl)butan-2-ol is an organic compound that features a piperazine ring attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(piperazin-1-yl)butan-2-ol typically involves the reaction of piperazine with a suitable butanol derivative. One common method is the nucleophilic substitution reaction where piperazine reacts with (S)-2-chlorobutan-1-ol under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction temperature is maintained at around room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is often enhanced through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(piperazin-1-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperazine ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield butanone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

(2S)-1-(piperazin-1-yl)butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which (2S)-1-(piperazin-1-yl)butan-2-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(piperidin-1-yl)butan-2-ol: Similar structure but with a piperidine ring instead of a piperazine ring.

    (2S)-1-(morpholin-1-yl)butan-2-ol: Contains a morpholine ring instead of a piperazine ring.

Uniqueness

(2S)-1-(piperazin-1-yl)butan-2-ol is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. The piperazine ring can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

(2S)-1-piperazin-1-ylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-2-8(11)7-10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHKAHRMNXZOAS-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCNCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CN1CCNCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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